![molecular formula C13H17BrN2O B7511422 Azocan-1-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B7511422.png)
Azocan-1-yl-(5-bromopyridin-3-yl)methanone
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Overview
Description
Azocan-1-yl-(5-bromopyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azocane family and has a unique structure that makes it an interesting subject for investigation.
Mechanism of Action
The mechanism of action of azocan-1-yl-(5-bromopyridin-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the body. For example, its antiviral activity is thought to be due to its ability to inhibit the activity of the viral protease enzyme. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit acetylcholinesterase activity is thought to be due to its ability to bind to the enzyme's active site.
Biochemical and Physiological Effects
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of specific enzymes and proteins in the body, leading to various effects. For example, its ability to inhibit the activity of the viral protease enzyme can prevent the replication of certain viruses. Its ability to induce apoptosis in cancer cells can lead to the death of cancer cells. Its ability to inhibit acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its unique structure, which makes it an interesting subject for investigation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the investigation of azocan-1-yl-(5-bromopyridin-3-yl)methanone. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the investigation of its potential as a fluorescence probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
Synthesis Methods
The synthesis of azocan-1-yl-(5-bromopyridin-3-yl)methanone involves several steps. The first step is the synthesis of 5-bromopyridin-3-ylmethanol, which is achieved by reacting 5-bromopyridine with formaldehyde and hydrogen gas. The second step involves the reaction of 5-bromopyridin-3-ylmethanol with azocane-1-carbonyl chloride in the presence of triethylamine to yield azocan-1-yl-(5-bromopyridin-3-yl)methanone. This synthesis method has been optimized to produce high yields of pure azocan-1-yl-(5-bromopyridin-3-yl)methanone.
Scientific Research Applications
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have significant antiviral and anticancer activity in vitro. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, azocan-1-yl-(5-bromopyridin-3-yl)methanone has been studied for its potential as a fluorescence probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
azocan-1-yl-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-8-11(9-15-10-12)13(17)16-6-4-2-1-3-5-7-16/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABRFCEYPBDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(5-bromopyridin-3-yl)methanone |
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